![molecular formula C12H20BrClN2O2S B2569857 4-溴-N-[2-(二乙氨基)乙基]苯-1-磺酰胺盐酸盐 CAS No. 108725-36-6](/img/structure/B2569857.png)
4-溴-N-[2-(二乙氨基)乙基]苯-1-磺酰胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C12H19BrN2O2S·HCl It is a derivative of benzene sulfonamide, featuring a bromine atom at the 4-position and a diethylaminoethyl group attached to the nitrogen atom of the sulfonamide
科学研究应用
Chemistry
In chemistry, 4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its sulfonamide group is known to interact with various biological targets, making it a candidate for developing inhibitors of enzymes or receptors.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Sulfonamide-based drugs are known for their antibacterial properties, and modifications of this compound may lead to new antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
作用机制
“4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride” is a sulfonamide derivative. Sulfonamides are a group of compounds known for their antibacterial activity. They work by inhibiting the synthesis of folic acid in bacteria, which is essential for the synthesis of nucleic acids and the growth and multiplication of bacteria .
The “4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride” also contains a diethylaminoethyl group, which is a common moiety in many pharmaceutical drugs and could potentially influence the compound’s solubility, absorption, distribution, metabolism, and excretion properties .
It’s also important to note that the efficacy and stability of such compounds can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds or enzymes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride typically involves multiple steps:
-
Bromination: : The starting material, benzene sulfonamide, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN).
-
Alkylation: : The brominated intermediate is then subjected to alkylation with 2-(diethylamino)ethyl chloride. This step usually requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the sulfonamide nitrogen, facilitating nucleophilic substitution.
-
Hydrochloride Formation: : The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for bromination and alkylation steps, which can enhance reaction efficiency and safety. Additionally, purification processes such as recrystallization or chromatography are employed to ensure high purity of the final product.
化学反应分析
Types of Reactions
4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
-
Nucleophilic Substitution: : The bromine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
-
Oxidation: : The sulfonamide group can be oxidized to sulfone using oxidizing agents like hydrogen peroxide (H2O2) or peracids.
-
Reduction: : The compound can be reduced to remove the bromine atom or to modify the sulfonamide group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or peracids like m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Major Products
Nucleophilic Substitution: Products include azido derivatives, thioethers, and alkoxy derivatives.
Oxidation: The major product is the corresponding sulfone.
Reduction: Products include debrominated compounds and modified sulfonamides.
相似化合物的比较
Similar Compounds
- 4-chloro-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride
- 4-fluoro-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride
- 4-iodo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride
Uniqueness
Compared to its analogs, 4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride offers a balance of reactivity and stability. The bromine atom provides a good leaving group for nucleophilic substitution reactions, while the diethylaminoethyl group enhances its solubility and biological activity. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
4-bromo-N-[2-(diethylamino)ethyl]benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O2S.ClH/c1-3-15(4-2)10-9-14-18(16,17)12-7-5-11(13)6-8-12;/h5-8,14H,3-4,9-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGKCGMYVKIIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNS(=O)(=O)C1=CC=C(C=C1)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2569774.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2569775.png)
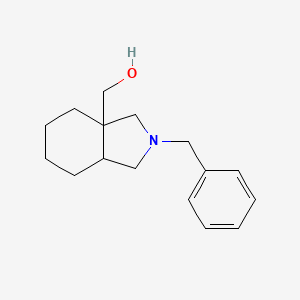
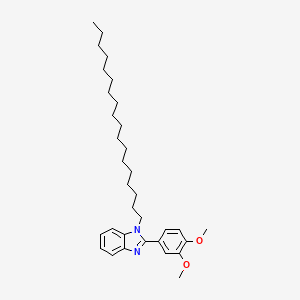
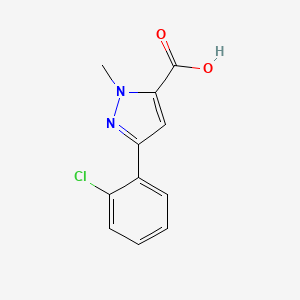
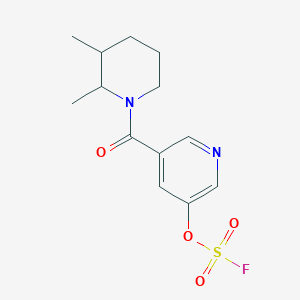
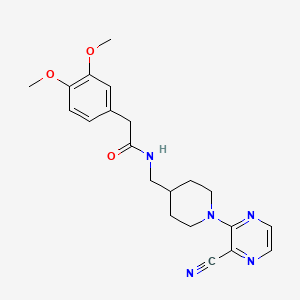
![3-(furan-2-ylmethyl)-10-methyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2569786.png)
![5-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide;hydrochloride](/img/structure/B2569788.png)
![3-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2569789.png)
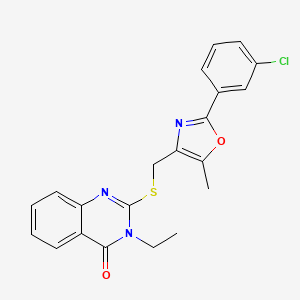
![(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2569794.png)
![[2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2569795.png)

